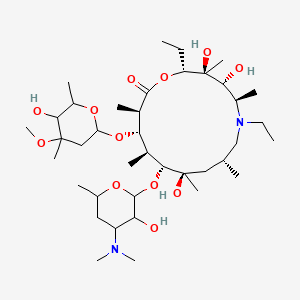
(E,5E)-5-hydroxyiminopent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,5E)-5-hydroxyiminopent-3-en-2-one is an organic compound characterized by the presence of a hydroxyimino group and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,5E)-5-hydroxyiminopent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with hydroxylamine, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production while maintaining stringent quality control standards. The use of advanced technologies, such as flow chemistry and automated reactors, can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E,5E)-5-hydroxyiminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(E,5E)-5-hydroxyiminopent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (E,5E)-5-hydroxyiminopent-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with amino acid residues, influencing the overall conformation and function of the target proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-5-hydroxyiminopent-3-en-2-one: A structural isomer with different spatial arrangement.
5-hydroxyiminopent-3-en-2-one: Lacks the (E,5E) configuration, resulting in different chemical properties.
5-aminopent-3-en-2-one: Contains an amino group instead of a hydroxyimino group.
Uniqueness
(E,5E)-5-hydroxyiminopent-3-en-2-one is unique due to its specific configuration and functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry, where precise control over chemical properties is essential.
Properties
CAS No. |
100910-04-1 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11458 |
Synonyms |
2-Pentenal, 4-oxo-, 1-oxime, (Z,Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)



![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)






![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)


